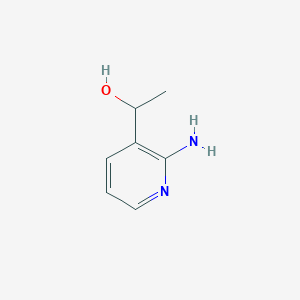

1-(2-Aminopyridin-3-yl)ethanol

Description

The exact mass of the compound this compound is 138.079312947 g/mol and the complexity rating of the compound is 108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminopyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHIJGHJYYFDQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(N=CC=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660578 | |

| Record name | 1-(2-Aminopyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869567-91-9 | |

| Record name | 1-(2-Aminopyridin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Aminopyridin-3-yl)ethanol

This guide provides a comprehensive overview of the synthesis and characterization of 1-(2-Aminopyridin-3-yl)ethanol, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2] This document details robust synthetic routes and thorough characterization methodologies for the title compound, underpinned by established chemical principles and supported by authoritative references.

Introduction: The Significance of Aminopyridine Scaffolds

Aminopyridines are a class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse pharmacological properties.[2] These structures are integral to a variety of approved drugs and clinical candidates, demonstrating activities ranging from antimicrobial and antiviral to anticancer.[3][4] The strategic placement of functional groups on the aminopyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

The introduction of an ethanol substituent at the 3-position of a 2-aminopyridine core, yielding this compound (CAS No. 869567-91-9), presents a molecule with increased polarity and a chiral center, opening avenues for stereospecific interactions with biological targets.[5] This guide will explore two primary synthetic pathways to this valuable building block and outline the analytical techniques essential for its unambiguous characterization.

Synthetic Methodologies: Pathways to this compound

The synthesis of this compound can be efficiently achieved through two principal and reliable methods: the reduction of a ketone precursor and the Grignard addition to an aldehyde. The choice of methodology may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Method A: Reduction of 3-Acetyl-2-aminopyridine

This approach involves the reduction of the commercially available 3-Acetyl-2-aminopyridine. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.[6][7]

Reaction Scheme: Reduction of 3-Acetyl-2-aminopyridine

Caption: Reduction of 3-Acetyl-2-aminopyridine to the target alcohol.

Experimental Protocol: Reduction of 3-Acetyl-2-aminopyridine

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Acetyl-2-aminopyridine (1.0 eq) in methanol (10 volumes).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of water.

-

Extraction: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Method B: Grignard Reaction with 2-Aminopyridine-3-carbaldehyde

This classic carbon-carbon bond-forming reaction utilizes the nucleophilic addition of a methyl Grignard reagent to 2-Aminopyridine-3-carbaldehyde.[8] This method is highly effective for constructing the desired secondary alcohol.

Reaction Scheme: Grignard Synthesis

Caption: Synthesis via Grignard addition to 2-Aminopyridine-3-carbaldehyde.

Experimental Protocol: Grignard Synthesis

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reactant Preparation: Dissolve 2-Aminopyridine-3-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 volumes) and add it to the flask.[9]

-

Cooling: Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Addition of Grignard Reagent: Add methylmagnesium bromide (CH₃MgBr, 1.2 eq, 3.0 M solution in diethyl ether) dropwise via the dropping funnel to the stirred solution over 30 minutes.[2][10]

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 2 hours, monitoring by TLC.

-

Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure this compound.

Characterization of this compound

Unambiguous characterization of the synthesized compound is paramount for ensuring its purity and structural integrity. A combination of spectroscopic techniques is employed for this purpose.

Workflow: Compound Characterization

Caption: A typical workflow for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.[11][12][13][14][15]

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Pyridine-H | ~8.0-8.2 | dd | 1H | H-6 |

| Pyridine-H | ~7.3-7.5 | dd | 1H | H-4 |

| Pyridine-H | ~6.5-6.7 | t | 1H | H-5 |

| -CH(OH)- | ~4.8-5.0 | q | 1H | Methine-H |

| -NH₂ | ~4.5-5.5 | br s | 2H | Amino-H |

| -OH | Variable | br s | 1H | Hydroxyl-H |

| -CH₃ | ~1.4-1.6 | d | 3H | Methyl-H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | ||

| Pyridine-C | ~158-160 | C-2 | ||

| Pyridine-C | ~145-147 | C-6 | ||

| Pyridine-C | ~138-140 | C-4 | ||

| Pyridine-C | ~120-122 | C-3 | ||

| Pyridine-C | ~112-114 | C-5 | ||

| -CH(OH)- | ~65-70 | Methine-C | ||

| -CH₃ | ~20-25 | Methyl-C |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amine, hydroxyl, and aromatic moieties.[16][17]

Table 2: Expected FT-IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Description |

| O-H (Alcohol) | 3200-3600 (broad) | H-bonded hydroxyl stretch |

| N-H (Amine) | 3300-3500 (sharp, two bands) | N-H symmetric and asymmetric stretching |

| C-H (Aromatic) | 3000-3100 | Aromatic C-H stretch |

| C-H (Aliphatic) | 2850-3000 | Aliphatic C-H stretch |

| C=C, C=N (Aromatic) | 1550-1650 | Aromatic ring stretching |

| C-O (Alcohol) | 1050-1250 | C-O stretch |

| N-H (Amine) | 1580-1650 | N-H bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity. For this compound (C₇H₁₀N₂O), the expected molecular weight is 138.17 g/mol .

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 138.

-

Loss of Methyl (-CH₃): A fragment at m/z = 123.

-

Loss of Water (-H₂O): A fragment at m/z = 120.

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen can lead to a prominent fragment.

Conclusion

This technical guide has detailed two reliable and efficient synthetic routes for the preparation of this compound. Furthermore, it has outlined the essential analytical methodologies for its comprehensive characterization. The provided protocols are designed to be self-validating, ensuring the synthesis of a pure and well-characterized compound. The information presented herein is intended to empower researchers and drug development professionals in their pursuit of novel chemical entities based on the versatile aminopyridine scaffold.

References

- 1. asianpubs.org [asianpubs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of pyridin-3-yl pyrimidines as potent Bcr-Abl inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 869567-91-9|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]

- 8. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. Switchable synthesis of 3-aminoindolines and 2′-aminoarylacetic acids using Grignard reagents and 3-azido-2-hydroxyindolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. preprints.org [preprints.org]

- 12. studylib.net [studylib.net]

- 13. researchgate.net [researchgate.net]

- 14. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of 1-(2-Aminopyridin-3-yl)ethanol.

An In-Depth Technical Guide to 1-(2-Aminopyridin-3-yl)ethanol: Physicochemical Properties, Synthesis, and Characterization

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis. Given the limited availability of direct experimental data for this specific molecule, this document leverages a combination of data from structurally similar analogs, established principles of physical organic chemistry, and computational predictions to offer a robust and scientifically grounded profile. This approach mirrors the practical methodologies employed in modern chemical research for the characterization of novel compounds.

Introduction and Significance

This compound belongs to the class of aminopyridines, which are recognized as important pharmacophores in medicinal chemistry. The 2-aminopyridine moiety, in particular, is a key structural component in a variety of bioactive molecules and serves as a versatile building block in the synthesis of complex pharmaceuticals.[1] The introduction of a 1-hydroxyethyl group at the 3-position adds a chiral center and a functional handle for further molecular elaboration, making this compound a potentially valuable intermediate for creating diverse chemical libraries for drug discovery. Its structure suggests potential applications in the development of agents targeting a range of biological pathways, including those involved in neurological disorders and inflammatory processes.[1]

Molecular Structure and Identification

The molecular structure of this compound consists of a pyridine ring substituted with an amino group at the 2-position and a 1-hydroxyethyl group at the 3-position.

Caption: Chemical structure of this compound.

Table 1: Compound Identification

| Identifier | Value | Reference |

| CAS Number | 869567-91-9 | [2] |

| Molecular Formula | C₇H₁₀N₂O | [2][3] |

| Molecular Weight | 138.17 g/mol | [2][3] |

| Synonyms | (S)-1-(2-aminopyridin-3-yl)ethan-1-ol | [3] |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Basis for Prediction and Remarks |

| Melting Point (°C) | 65-75 | The parent compound, 3-aminopyridine, has a melting point of 60-63 °C.[4] The addition of the hydroxyethyl group would likely increase the melting point due to increased molecular weight and potential for hydrogen bonding. |

| Boiling Point (°C) | > 250 | The boiling point of the related compound 2-(3-Aminophenyl)ethanol is 293 °C.[5] Due to strong intermolecular hydrogen bonding from both the amino and hydroxyl groups, a high boiling point is expected. |

| pKa (Conjugate Acid) | 5.0 - 6.0 | The pKa of the conjugate acid of 2-(pyridin-2-yl)ethanol is 5.31.[6] The amino group at the 2-position is expected to have a slight influence on the basicity of the pyridine nitrogen. |

| LogP | ~1.3 | A LogP of 1.29830 is reported for the (S)-enantiomer, indicating moderate lipophilicity.[3] |

Solubility

The solubility of this compound is predicted based on its functional groups: an aromatic amine, a primary alcohol, and a pyridine ring.

-

Water: The presence of the amino and hydroxyl groups, capable of hydrogen bonding, suggests moderate solubility in water.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected due to favorable hydrogen bonding interactions.[7][8]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Good solubility is anticipated.

-

Nonpolar Solvents (e.g., Hexane): Low solubility is expected due to the polar nature of the molecule.

Spectroscopic Profile (Predicted)

The following sections detail the predicted spectroscopic data for this compound, which are essential for its identification and characterization. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present.

¹H NMR Spectroscopy

-

Pyridine Ring Protons (3H, in the range of δ 6.5-8.0 ppm): Three distinct signals are expected, likely appearing as doublets or doublets of doublets.

-

Amino Protons (2H, broad singlet, δ 4.5-5.5 ppm): The chemical shift can vary depending on the solvent and concentration.

-

Hydroxyl Proton (1H, broad singlet, δ 3.0-4.0 ppm): The chemical shift is also solvent and concentration-dependent.

-

Methine Proton (-CH(OH)-) (1H, quartet, δ 4.8-5.2 ppm): This proton is coupled to the adjacent methyl protons.

-

Methyl Protons (-CH₃) (3H, doublet, δ 1.3-1.6 ppm): These protons are coupled to the adjacent methine proton.

¹³C NMR Spectroscopy

-

Pyridine Ring Carbons (5C, in the range of δ 110-160 ppm): Five distinct signals are expected, with the carbon bearing the amino group (C2) being the most upfield.

-

Methine Carbon (-CH(OH)-) (1C, δ 65-75 ppm): The attachment to the electronegative oxygen atom results in a downfield shift.[9][10]

-

Methyl Carbon (-CH₃) (1C, δ 20-30 ppm): This signal is expected in the typical aliphatic region.[9][10]

Infrared (IR) Spectroscopy

-

O-H Stretch (alcohol): Broad band around 3200-3600 cm⁻¹.

-

N-H Stretch (amine): Two sharp bands in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (aromatic): Peaks above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C and C=N Stretch (aromatic ring): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (alcohol): Strong band around 1050-1150 cm⁻¹.

Mass Spectrometry

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 138.

-

Major Fragmentation Pathways:

-

Loss of a methyl group (-CH₃) to give a fragment at m/z = 123.

-

Loss of water (-H₂O) from the molecular ion.

-

Cleavage of the C-C bond between the pyridine ring and the ethanol side chain.

-

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route to this compound involves the reduction of the corresponding ketone, 1-(2-aminopyridin-3-yl)ethanone.

Caption: Proposed synthesis of this compound via reduction.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 1-(2-aminopyridin-3-yl)ethanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel.

Reactivity

The reactivity of this compound is dictated by its three primary functional groups:

-

Amino Group: The primary amino group is nucleophilic and can undergo typical reactions such as acylation, alkylation, and formation of Schiff bases.

-

Hydroxyl Group: The secondary alcohol can be oxidized to the corresponding ketone, esterified, or converted to a leaving group for subsequent nucleophilic substitution.

-

Pyridine Ring: The pyridine ring is generally electron-deficient and can undergo nucleophilic aromatic substitution, although the activating effect of the amino group can also facilitate electrophilic substitution under certain conditions.

Experimental Characterization Workflow

The following workflow outlines the standard procedures for the comprehensive characterization of a synthesized batch of this compound.

Caption: A standard workflow for the characterization of this compound.

Computational Properties and Drug-Likeness

In modern drug discovery, computational (in silico) methods are routinely used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new chemical entities.[11][12][13]

Table 3: Predicted ADME and Drug-Likeness Properties

| Parameter | Predicted Value | Significance |

| Topological Polar Surface Area (TPSA) | ~60-70 Ų | Indicates good potential for oral absorption and cell permeability. |

| Number of Hydrogen Bond Donors | 2 (OH, NH₂) | Conforms to Lipinski's Rule of Five. |

| Number of Hydrogen Bond Acceptors | 3 (N, N, O) | Conforms to Lipinski's Rule of Five. |

| Lipinski's Rule of Five | Compliant | Suggests drug-like properties. |

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the known hazards of related aminopyridines, caution should be exercised. Aminopyridines can be toxic if ingested, inhaled, or absorbed through the skin.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide provides a detailed profile of this compound, constructed from a combination of analog data, chemical principles, and computational predictions. While direct experimental data is sparse, the information presented herein offers a solid foundation for researchers and drug development professionals working with this compound. The proposed synthetic route and characterization workflow provide practical guidance for its preparation and validation in a laboratory setting. As with any novel compound, it is recommended that users independently verify its properties and handle it with appropriate safety precautions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 869567-91-9|this compound|BLD Pharm [bldpharm.com]

- 3. Page loading... [guidechem.com]

- 4. 3-Aminopyridine | 462-08-8 [chemicalbook.com]

- 5. 2-(3-Aminophenyl)ethanol | 52273-77-5 [chemicalbook.com]

- 6. 2-(2-Hydroxyethyl)pyridine | C7H9NO | CID 7675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. mdpi.com [mdpi.com]

- 13. Theoretical Studies on the Molecular Properties, Toxicity, and Biological Efficacy of 21 New Chemical Entities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(2-Aminopyridin-3-yl)ethanol

Introduction

1-(2-Aminopyridin-3-yl)ethanol is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which combines a 2-aminopyridine core with a chiral ethanol side chain, presents a versatile scaffold for the synthesis of novel therapeutic agents. The 2-aminopyridine moiety is a well-known pharmacophore found in a variety of biologically active molecules, while the hydroxyl and amino groups offer key sites for hydrogen bonding and further functionalization.

Accurate structural elucidation and characterization of such molecules are paramount for advancing research and ensuring the integrity of developmental pathways. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools in this process. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for researchers. The interpretations herein are grounded in fundamental spectroscopic principles and comparative analysis with related chemical structures.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound dictates its unique spectroscopic fingerprint. The molecule, with the chemical formula C₇H₁₀N₂O and a molecular weight of 138.17 g/mol , comprises several key functional groups that give rise to characteristic signals in different spectroscopic analyses.[1][2]

-

2-Aminopyridine Ring : This aromatic system includes three distinct protons (H-4, H-5, H-6) and five carbon atoms, each in a unique electronic environment. The amino group (-NH₂) significantly influences the electron density of the ring and provides characteristic N-H signals.

-

Ethanol Side Chain : This aliphatic portion contains a chiral center at the carbon bearing the hydroxyl group (CH-OH), a methine proton, a methyl group (-CH₃), and a hydroxyl proton (-OH). These features will produce distinct signals in NMR and IR spectroscopy.

Logical Structure Diagram

Caption: Key structural components of this compound and their corresponding spectroscopic analysis techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. While experimental spectra for this specific molecule are not widely published, a highly accurate prediction can be made based on established chemical shift principles and data from analogous compounds.[3][4] The analysis is presented for a standard solvent like CDCl₃ or DMSO-d₆.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aminopyridine ring protons will appear in the aromatic region, while the ethanol side chain protons will be in the aliphatic region.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-6 (Pyridine) | ~7.9 - 8.1 | Doublet of doublets (dd) | ~5.0, 2.0 | 1H |

| H-4 (Pyridine) | ~7.3 - 7.5 | Doublet of doublets (dd) | ~7.5, 2.0 | 1H |

| H-5 (Pyridine) | ~6.6 - 6.8 | Doublet of doublets (dd) | ~7.5, 5.0 | 1H |

| -NH₂ (Amino) | ~4.5 - 5.5 | Broad singlet (br s) | - | 2H |

| -CH(OH) (Methine) | ~4.9 - 5.1 | Quartet (q) | ~6.5 | 1H |

| -OH (Hydroxyl) | Variable (Broad) | Singlet (s) | - | 1H |

| -CH₃ (Methyl) | ~1.4 - 1.6 | Doublet (d) | ~6.5 | 3H |

Interpretation:

-

Aromatic Region (δ 6.5-8.5 ppm): The three pyridine protons (H-4, H-5, H-6) are diastereotopic and will appear as distinct doublets of doublets due to mutual coupling. H-6 is expected to be the most downfield due to its proximity to the electronegative ring nitrogen. H-5 is expected to be the most upfield.

-

Amino Protons (δ 4.5-5.5 ppm): The two protons of the amino group will typically appear as a broad singlet. The chemical shift can be highly variable and dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Aliphatic Region (δ 1.0-5.5 ppm): The methine proton (-CH(OH)) is adjacent to both the methyl group and the aromatic ring, appearing as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) appear as a doublet, being split by the single methine proton. The hydroxyl proton signal is often broad and its position is variable.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the unique carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Pyridine, C-NH₂) | ~158 - 160 |

| C-6 (Pyridine) | ~147 - 149 |

| C-4 (Pyridine) | ~137 - 139 |

| C-3 (Pyridine, C-CH(OH)) | ~125 - 127 |

| C-5 (Pyridine) | ~113 - 115 |

| -CH(OH) (Methine) | ~65 - 68 |

| -CH₃ (Methyl) | ~23 - 26 |

Interpretation:

-

The carbon atom attached to the amino group (C-2) is expected to be the most deshielded (highest chemical shift) among the ring carbons.[5]

-

The other aromatic carbons will have distinct shifts based on their position relative to the nitrogen atom and the two substituents.

-

In the aliphatic region, the methine carbon (-CH(OH)) will be significantly downfield (~65-68 ppm) due to the direct attachment of the electronegative oxygen atom.[6] The methyl carbon (-CH₃) will appear at a much higher field (~23-26 ppm).

NMR Structural Correlation Diagram

References

- 1. lookchem.com [lookchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to the Solubility and Stability of 1-(2-Aminopyridin-3-yl)ethanol for Pharmaceutical Development

This guide provides an in-depth exploration of the critical physicochemical properties of 1-(2-Aminopyridin-3-yl)ethanol, a key heterocyclic intermediate in modern drug discovery. A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure the successful progression of new chemical entities from the laboratory to clinical applications. This document offers both foundational knowledge and actionable experimental protocols to empower research and development.

Introduction: The Imperative of Physicochemical Profiling

In the landscape of pharmaceutical development, the intrinsic properties of an active pharmaceutical ingredient (API) or a key intermediate like this compound dictate its developability. Solubility influences bioavailability, formulation strategies, and process chemistry, while stability determines shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy. For aminopyridine derivatives, which are prevalent scaffolds in medicinal chemistry, these parameters can be particularly sensitive to environmental factors.[1] This guide will provide the necessary frameworks for a comprehensive assessment of this compound.

Physicochemical Properties at a Glance

A foundational understanding of the molecule is the first step.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O | [2] |

| Molecular Weight | 138.17 g/mol | [2] |

| Appearance | Likely an off-white to yellow or brown crystalline solid | [3] |

| pKa | Estimated to be around 5.2-6.0 for the pyridine nitrogen | [4][5] |

The presence of a basic aminopyridine core and a polar ethanol side chain suggests a molecule with the potential for hydrogen bonding and pH-dependent solubility.

Solubility Determination: A Multipronged Approach

Recommended Solvents for Screening

A diverse panel of solvents should be employed to construct a comprehensive solubility profile:

-

Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (simulated intestinal fluid), and pH 7.4 (phosphate-buffered saline).

-

Polar Protic Solvents: Ethanol, Methanol, Isopropanol, Water.

-

Polar Aprotic Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

-

Non-Polar Solvents: Dichloromethane (DCM), Ethyl Acetate, Toluene.

Experimental Protocol: The Shake-Flask Method

The gold-standard shake-flask method is recommended for its reliability.[6]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (HPLC grade)

-

Thermostatically controlled shaker

-

Calibrated analytical balance

-

Vials with screw caps

-

Syringe filters (0.45 µm, PTFE or other chemically resistant membrane)

-

Validated HPLC-UV or LC-MS/MS method for quantification

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial for ensuring saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker (e.g., at 25 °C and 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method.

-

Calculate the solubility in units such as mg/mL or mol/L.

Data Presentation: The results should be compiled into a clear table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| pH 1.2 Buffer | 25 | Experimental Data |

| pH 7.4 Buffer | 25 | Experimental Data |

| Ethanol | 25 | Experimental Data |

| Acetonitrile | 25 | Experimental Data |

| DMSO | 25 | Experimental Data |

Stability Assessment and Forced Degradation Studies

Stability testing is critical to identify potential degradation pathways and to develop a stability-indicating analytical method.[7][8][9] Forced degradation, or stress testing, is an essential component of this process, providing insights into the intrinsic stability of the molecule.[10][11][12]

Development of a Stability-Indicating Analytical Method

A robust analytical method is the cornerstone of any stability study. A High-Performance Liquid Chromatography (HPLC) method with UV detection is often suitable for aromatic, UV-absorbing molecules like this compound.

Starting Point for Method Development:

-

Column: A C18 reversed-phase column is a good starting point.[13]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure the separation of the parent compound from potential degradants.[4][5][14]

-

Detection: UV detection at a wavelength of maximum absorbance (e.g., determined by a photodiode array detector scan, likely around 250-280 nm) should be employed.[13][15]

-

Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust. The key is to demonstrate that the method can resolve the parent peak from all potential degradation products.

Forced Degradation Protocol

Forced degradation studies should be conducted on a single batch of this compound to establish its degradation profile under various stress conditions.[7][16]

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours. The aminopyridine moiety may be susceptible to hydrolysis under extreme pH conditions.[10][17]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24-48 hours. The pyridine nitrogen can be susceptible to oxidation.[10]

-

Thermal Degradation: Solid-state sample at 80 °C for 72 hours.

-

Photostability: The solid drug substance should be exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[18][19] N-heterocyclic compounds can be susceptible to photolysis.[20]

Procedure:

-

Prepare solutions of this compound in the respective stress media.

-

Expose the samples to the stress conditions for the specified duration.

-

At appropriate time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the samples using the validated stability-indicating HPLC method.

-

Monitor for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

-

Perform a mass balance calculation to ensure that the sum of the parent compound and all degradation products accounts for the initial concentration.

Long-Term Stability Study Protocol

To determine the re-test period or shelf life, long-term stability studies under ICH-prescribed conditions are necessary.[8][21][22]

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

Procedure:

-

Package the this compound in a container closure system that simulates the proposed packaging for storage and distribution.[7][21]

-

Place a sufficient number of samples in stability chambers maintained at the specified conditions.

-

Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[7][8]

-

Analyze the samples for appearance, assay, and degradation products using the stability-indicating method.

Data Presentation: The stability data should be tabulated, showing the change in assay value and the growth of any impurities over time.

| Time Point (months) | Storage Condition | Assay (%) | Total Impurities (%) |

| 0 | - | Initial Data | Initial Data |

| 3 | 25°C/60%RH | Experimental Data | Experimental Data |

| 6 | 25°C/60%RH | Experimental Data | Experimental Data |

| 3 | 40°C/75%RH | Experimental Data | Experimental Data |

| 6 | 40°C/75%RH | Experimental Data | Experimental Data |

Visualization of Experimental Workflows

Visualizing the experimental workflows can provide a clear and concise overview of the processes involved.

Solubility Determination Workflow

Caption: Workflow for solubility determination via the shake-flask method.

Forced Degradation and Stability Study Workflow

Caption: Workflow for stability assessment of this compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. By following these protocols, researchers can generate the critical data needed to make informed decisions during drug development, from lead optimization and formulation to defining storage and handling procedures. The insights gained from these studies are indispensable for ensuring the quality, safety, and efficacy of any potential drug candidate derived from this important chemical entity. Future work should focus on the isolation and structural elucidation of any significant degradation products to fully understand the stability profile of the molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. 869567-91-9|this compound|BLD Pharm [bldpharm.com]

- 3. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. helixchrom.com [helixchrom.com]

- 5. helixchrom.com [helixchrom.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. pharmacyboard.gov.sl [pharmacyboard.gov.sl]

- 9. Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products | The official website of the Saudi Food and Drug Authority [sfda.gov.sa]

- 10. benchchem.com [benchchem.com]

- 11. ajrconline.org [ajrconline.org]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]

- 14. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

- 15. Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. onyxipca.com [onyxipca.com]

- 17. researchgate.net [researchgate.net]

- 18. database.ich.org [database.ich.org]

- 19. ema.europa.eu [ema.europa.eu]

- 20. researchgate.net [researchgate.net]

- 21. edaegypt.gov.eg [edaegypt.gov.eg]

- 22. gmpsop.com [gmpsop.com]

An In-depth Technical Guide to the Potential Derivatives and Analogues of 1-(2-Aminopyridin-3-yl)ethanol for Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] This technical guide focuses on the therapeutic potential of 1-(2-aminopyridin-3-yl)ethanol, a molecule that, while not extensively studied itself, presents a rich platform for the generation of novel derivatives and analogues. We will explore the synthesis of this core structure, delve into multifaceted derivatization strategies, and propose a framework for the systematic biological evaluation of the resulting compounds. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics, providing both the theoretical underpinnings and practical methodologies required to unlock the potential of this promising chemical scaffold.

The Core Moiety: this compound

Rationale for Exploration

The 2-aminopyridine nucleus is a privileged structure in drug discovery, conferring favorable pharmacokinetic and pharmacodynamic properties to a wide array of therapeutic agents.[1][3] The title compound, this compound, integrates this key heterocycle with a chiral ethanol substituent, offering three distinct points for chemical modification: the exocyclic amino group, the hydroxyl group, and the pyridine ring itself. This trifecta of reactive sites provides a versatile foundation for the construction of diverse chemical libraries, enabling the fine-tuning of steric, electronic, and physicochemical properties to optimize biological activity and drug-like characteristics.

Proposed Synthesis of the Core Moiety

Caption: Proposed synthesis of the core moiety.

Principle: Sodium borohydride (NaBH₄) is a mild and selective reducing agent capable of reducing ketones to secondary alcohols. Its chemoselectivity allows for the reduction of the ketone in the presence of the aminopyridine functionality.[5][6]

-

Reaction Setup: To a solution of 3-acetyl-2-aminopyridine (1.0 eq) in anhydrous methanol (10 mL/mmol) at 0 °C under a nitrogen atmosphere, add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water (5 mL/mmol). Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 15 mL/mmol).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford this compound.

Derivatization Strategies for Library Development

The strategic modification of the this compound core is paramount for exploring the structure-activity relationship (SAR) and developing potent and selective drug candidates. The following sections outline potential derivatization pathways at the three key functional handles.

Caption: Derivatization pathways of the core structure.

Modification of the Exocyclic Amino Group

The primary amino group at the C2 position is a versatile handle for introducing a wide range of substituents.

-

Amide Formation: Acylation with various acid chlorides or carboxylic acids (using coupling agents like HBTU) can introduce diverse aryl, heteroaryl, or alkyl groups.[7]

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides will yield sulfonamide derivatives, which are common pharmacophores.

-

N-Alkylation: Reductive amination with aldehydes or ketones can provide access to secondary and tertiary amine analogues.[8]

Derivatization of the Hydroxyl Group

The secondary alcohol provides an opportunity to modulate polarity, solubility, and target interactions.

-

Ether Synthesis: Williamson ether synthesis with alkyl halides under basic conditions can introduce lipophilic or functionalized alkyl chains.[9]

-

Esterification: Reaction with carboxylic acids or acid chlorides will form esters, which can act as prodrugs or introduce additional binding motifs.[10]

-

Carbamate Formation: Treatment with isocyanates or carbamoyl chlorides yields carbamates, a functional group present in numerous approved drugs.[7][11]

Functionalization of the Pyridine Ring

The pyridine ring can be further functionalized to explore additional chemical space.

-

Electrophilic Aromatic Substitution: The 2-amino group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution, such as halogenation, is expected to occur primarily at the C5 position.

-

Palladium-Catalyzed Cross-Coupling: A halogenated intermediate (e.g., 1-(2-amino-5-bromopyridin-3-yl)ethanol) can serve as a substrate for Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.

Design and Synthesis of Structural Analogues

Beyond direct derivatization, the principles of bioisosterism can be applied to design novel analogues with potentially improved pharmacological profiles.[9]

| Original Moiety | Potential Bioisosteric Replacement | Rationale |

| Ethanol Side Chain | Methoxy, Fluoroethyl, Aminoethyl | Modulate polarity, hydrogen bonding capacity, and metabolic stability. |

| Phenyl (if introduced) | Thiophene, Pyrazole, Oxazole | Alter electronic properties, solubility, and potential for new vector interactions. |

| Amide Linker | Reverse Amide, Alkene, 1,2,3-Triazole | Improve metabolic stability and conformational rigidity. |

Framework for Biological Evaluation

A systematic biological evaluation is crucial to identify promising lead compounds. The following protocols provide a general framework for initial in vitro screening.

In Vitro Anticancer Activity: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. Metabolically active cells reduce the yellow MTT to purple formazan crystals, the concentration of which is proportional to the number of living cells.[12][13][14]

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with serial dilutions of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm and calculate the IC₅₀ value for each compound.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 869567-91-9|this compound|BLD Pharm [bldpharm.com]

- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

The Enduring Versatility of the 2-Aminopyridine Scaffold: A Technical Guide for Drug Discovery

Foreword: The Unassuming Hero of Medicinal Chemistry

In the vast and ever-expanding universe of chemical scaffolds employed in drug discovery, the 2-aminopyridine moiety stands out not for its complexity, but for its remarkable and enduring versatility. This simple, low-molecular-weight heterocycle has proven to be a veritable workhorse, serving as a foundational pharmacophore in a multitude of clinically approved drugs and investigational agents.[1] Its inherent electronic properties, hydrogen bonding capabilities, and synthetic tractability make it an ideal starting point for the design of potent and selective modulators of a wide array of biological targets. This technical guide, intended for researchers, medicinal chemists, and drug development professionals, aims to provide an in-depth exploration of the 2-aminopyridine core. We will delve into its synthesis, dissect its diverse pharmacological activities with a focus on structure-activity relationships (SAR), and provide detailed experimental protocols to empower your own discovery efforts.

I. The Art of Assembly: Synthetic Strategies for 2-Aminopyridine Derivatives

The accessibility of a chemical scaffold is paramount to its utility in drug discovery. Fortunately, a diverse armamentarium of synthetic methodologies exists for the construction of substituted 2-aminopyridines. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the principles of green chemistry.

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs) have emerged as a powerful and atom-economical approach for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation.[2][3] For the synthesis of 2-aminopyridine derivatives, particularly 2-amino-3-cyanopyridines, MCRs offer a highly efficient and versatile strategy.

A prevalent MCR for 2-amino-3-cyanopyridines involves the condensation of an aldehyde, a methyl ketone, malononitrile, and an ammonium salt (often ammonium acetate).[4] This reaction can be performed under catalyst-free and solvent-free conditions, aligning with the principles of green chemistry.[2][5]

Experimental Protocol: Catalyst-Free, Four-Component Synthesis of 2-Amino-3-cyanopyridines [2]

-

Materials:

-

Substituted aldehyde (1.0 mmol)

-

Substituted acetophenone (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ammonium acetate (1.5 mmol)

-

-

Procedure:

-

Combine the aldehyde, acetophenone, malononitrile, and ammonium acetate in a round-bottom flask.

-

Heat the mixture at 80-100 °C with stirring for the appropriate time (typically monitored by TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the resulting solid with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-3-cyanopyridine derivative.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

-

The proposed mechanism for this reaction involves a series of condensations and cyclization steps, as illustrated in the workflow below. The initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the enolate derived from the ketone, and subsequent cyclization and aromatization, leads to the final product.[6]

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by dramatically reducing reaction times, often from hours to minutes, while improving yields and purity.[7] This technology is particularly well-suited for the synthesis of heterocyclic compounds like 2-aminopyridines. The rapid and efficient heating provided by microwave irradiation can significantly accelerate reaction rates, especially in solvent-free conditions.[5]

II. A Spectrum of Activity: Pharmacological Applications of 2-Aminopyridine Derivatives

The true power of the 2-aminopyridine scaffold lies in its ability to serve as a versatile template for the design of inhibitors targeting a wide range of enzymes and receptors. This has led to the development of 2-aminopyridine-based compounds with potent anticancer, antimicrobial, and other therapeutic activities.

Targeting the Kinome: 2-Aminopyridines as Kinase Inhibitors

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyridine core has proven to be an exceptional scaffold for the development of potent and selective kinase inhibitors.

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are key mediators of cytokine signaling through the JAK-STAT pathway.[8] Dysregulation of this pathway, particularly through mutations in JAK2, is a major driver of myeloproliferative neoplasms.[9] Several 2-aminopyridine derivatives have been developed as potent JAK2 inhibitors.[10][11]

The design of these inhibitors often focuses on establishing key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site, while substituents on the pyridine ring and the amino group are modified to achieve potency and selectivity.[10]

Protocol for Evaluating JAK2 Inhibition [8]

-

Objective: To determine the in vitro potency of 2-aminopyridine derivatives against JAK2 kinase.

-

Assay Principle: A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay, which measures the amount of ADP produced as a result of kinase activity.

-

Materials:

-

Recombinant human JAK2 enzyme

-

Peptide substrate (e.g., a biotinylated peptide derived from STAT5)

-

ATP

-

Assay buffer (containing MgCl₂, DTT, etc.)

-

Detection reagents (e.g., europium-labeled anti-phospho-tyrosine antibody and streptavidin-allophycocyanin for TR-FRET, or ADP-Glo™ reagents)

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Dispense the compounds into the wells of a 384-well plate.

-

Add the JAK2 enzyme and the peptide substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagents.

-

Read the signal (TR-FRET or luminescence) on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

-

| Compound | R1 | R2 | JAK2 IC₅₀ (nM) [10] | Selectivity (JAK1/JAK2) | Selectivity (JAK3/JAK2) |

| 1 | H | Phenyl | 50 | 10 | 15 |

| 2 | F | Phenyl | 15 | 25 | 30 |

| 3 | Cl | Phenyl | 10 | 30 | 40 |

| 4 | H | 4-Fluorophenyl | 25 | 15 | 20 |

| 16m-(R) | H | (R)-1-(4-chlorophenyl)ethyl | 3 | 85 | 76 |

Table 1: Structure-Activity Relationship of 2-Aminopyridine Derivatives as JAK2 Inhibitors.

The SAR data in Table 1 suggests that substitution at the R1 and R2 positions significantly impacts JAK2 inhibitory activity and selectivity. For instance, the introduction of a chiral amine at the R2 position in compound 16m-(R) leads to a significant increase in potency and selectivity against other JAK isoforms.[10]

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[12] Its aberrant activation is a frequent event in many human cancers.[13] 2-Aminopyridine derivatives have been explored as inhibitors of this pathway, with some compounds demonstrating dual PI3K/mTOR inhibitory activity.[14][15] A previous study has shown that certain 2-aminopyridine derivatives can inhibit the PI3K-AKT-mTOR signaling pathway and exhibit selective cytotoxicity towards metastatic prostate cancer cells.[14]

Combating Infectious Diseases: Antimicrobial 2-Aminopyridines

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of novel antibacterial and antifungal agents. The 2-aminopyridine scaffold has emerged as a promising starting point for the development of new antimicrobial compounds.[16][17]

Several studies have reported the synthesis and evaluation of 2-aminopyridine derivatives with significant activity against both Gram-positive and Gram-negative bacteria.[16][17] For example, certain 2-amino-3-cyanopyridine derivatives have shown potent activity against Staphylococcus aureus and Bacillus subtilis.[16]

The mechanism of action of these antibacterial agents is still under investigation, but it is hypothesized that they may interfere with essential cellular processes such as DNA replication, protein synthesis, or cell wall biosynthesis. Molecular docking studies have suggested potential interactions with key bacterial enzymes.[16]

Protocol: Minimum Inhibitory Concentration (MIC) Assay [18][19][20]

-

Objective: To determine the lowest concentration of a 2-aminopyridine derivative that inhibits the visible growth of a specific bacterium.

-

Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the target bacterium. The growth is assessed visually or by measuring optical density after a defined incubation period.

-

Materials:

-

Test compound

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

-

Procedure:

-

Prepare a 2-fold serial dilution of the test compound in MHB in a 96-well plate.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (no compound) and a negative control (no bacteria).

-

Incubate the plate at 37 °C for 18-24 hours.

-

Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

-

| Compound | Substituent on Amino Group | MIC (μg/mL) vs. S. aureus [16] | MIC (μg/mL) vs. B. subtilis [16] |

| 2a | Benzyl | > 125 | > 125 |

| 2b | Phenethyl | > 125 | > 125 |

| 2c | Cyclohexyl | 0.039 | 0.039 |

| 2d | Propyl | > 125 | > 125 |

Table 2: Antibacterial Activity of 2-Amino-3-cyanopyridine Derivatives.

The SAR data in Table 2 clearly indicates that the nature of the substituent on the amino group plays a critical role in the antibacterial activity. The presence of a cyclohexyl group in compound 2c leads to a dramatic increase in potency compared to other alkyl and arylalkyl substituents.[16]

III. Conclusion and Future Perspectives

The 2-aminopyridine scaffold continues to be a cornerstone of modern medicinal chemistry, offering a remarkable blend of synthetic accessibility and pharmacological versatility. This technical guide has provided a glimpse into the diverse synthetic strategies for accessing these valuable compounds and has highlighted their significant potential as kinase inhibitors and antimicrobial agents. The detailed experimental protocols and SAR analyses presented herein are intended to serve as a practical resource for researchers in their quest for novel therapeutics.

As our understanding of disease biology deepens, the 2-aminopyridine core will undoubtedly continue to be a fertile ground for the discovery of next-generation medicines. Future efforts will likely focus on the development of even more selective and potent inhibitors, the exploration of novel therapeutic applications, and the application of advanced synthetic methodologies to further expand the chemical space around this unassuming yet powerful pharmacophore.

IV. References

-

BenchChem. (2025). Application Notes and Protocols for 2-Aminopyridine Derivatives in Drug Discovery Screening. BenchChem.

-

BenchChem. (2025). Application Note & Protocols: Synthesis and SAR Studies of 2-Aminopyridine Derivatives as Selective JAK2 Inhibitors. BenchChem.

-

Vainchenker, W., & Constantinescu, S. N. (2013). JAK/STAT signaling in myeloproliferative neoplasms. Seminars in cancer biology, 23(4), 225-234.

-

Benzenine, D., Aissaoui, N., Choukchou-Braham, N., Galiano, S., Chermann, J. C., & Debache, A. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Chemistry Proceedings, 3(1), 125.

-

Kibou, Z., Aissaoui, N., El-Ammari, L., Choukchou-Braham, N., Ben-Ammar, L., & Villemin, D. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.

-

Benzenine, D., Aissaoui, N., Choukchou-Braham, N., Galiano, S., Chermann, J. C., & Debache, A. (2020). Four-component synthesis of 2-aminopyridines. ResearchGate.

-

Nagashree, S., Mallu, P., & Karthik, C. S. (2015). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516.

-

Kibou, Z., Aissaoui, N., El-Ammari, L., Choukchou-Braham, N., Ben-Ammar, L., & Villemin, D. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439.

-

Wang, X., Sun, T., Zhang, H., Li, Y., Li, Y., Zhang, L., ... & Geng, M. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. European journal of medicinal chemistry, 192, 112190.

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health.

-

The Analysis of the PI3K-AKT-mTOR Pathway and Mitochondria Modulation by a 2-Aminopyridine Compound Using the Metastatic Prostate Cancer Cell Line PC-3. (2025). Preprints.org.

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2022). National Institutes of Health.

-

Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2025). ResearchGate.

-

Benzenine, D., Aissaoui, N., Choukchou-Braham, N., Galiano, S., Chermann, J. C., & Debache, A. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Semantic Scholar.

-

Synthesis of 2-aminopyridines. (2021). ResearchGate.

-

Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (2020). East China Normal University.

-

In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (2015). ResearchGate.

-

Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. (2018). MDPI.

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (2023). MDPI.

-

BenchChem. (2025). Application Notes and Protocols for Antimicrobial Screening of Novel 2-Aminobenzamide Derivatives. BenchChem.

-

Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (2018). ACS Publications.

-

BenchChem. (2025). Application Notes and Protocols for the Development of Kinase Inhibitors from Pyridine Derivatives. BenchChem.

-

Unveiling the Therapeutic Potential of the 2-Aminopyridine Scaffold: A Technical Whitepaper. (2025). BenchChem.

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed.

-

Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. (2023). PubMed.

-

Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2025). ResearchGate.

-

A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025). Antimicrobial Agents and Chemotherapy.

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2016). National Institutes of Health.

-

Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2021). ACS Omega.

-

Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). PubMed.

-

Recent Development in Targeting PI3K-Akt-mTOR Signaling for Anticancer Therapeutic Strategies. (2017). Anti-Cancer Agents in Medicinal Chemistry.

-

Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. (2022). PubMed Central.

References

- 1. mdpi.com [mdpi.com]

- 2. Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 13. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

- 15. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

Safety, handling, and MSDS for 1-(2-Aminopyridin-3-yl)ethanol

An In-depth Technical Guide to the Safe Handling of 1-(2-Aminopyridin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: This document has been prepared to provide comprehensive safety guidance for this compound. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, the information herein is synthesized from data on structurally related compounds, including pyridine, aminopyridines, and amino alcohols. It is imperative that this guide is used in conjunction with standard laboratory safety practices and a thorough risk assessment for the specific experimental context.

Introduction and Compound Profile

This compound is a substituted aminopyridine derivative. The presence of the aminopyridine core suggests that this compound shares toxicological and handling characteristics with other aminopyridines, which are known to be toxic and require careful handling.[1] The ethanol substituent may influence its physical properties, such as solubility and reactivity. This guide provides a framework for managing the risks associated with the handling and use of this compound in a research and development setting.

Chemical Structure:

-

IUPAC Name: this compound

-

CAS Number: 869567-91-9[2]

-

Molecular Formula: C₇H₁₀N₂O

-

Molecular Weight: 138.17 g/mol [3]

Table 1: Estimated Physicochemical Properties (Note: These are estimated values based on the structure and data from related compounds.)

| Property | Value | Source/Justification |

| Appearance | Likely a solid at room temperature | Based on related aminopyridine compounds.[3] |

| Boiling Point | > 200 °C | Higher than pyridine due to the ethanol group capable of hydrogen bonding. |

| Solubility | Soluble in water and polar organic solvents | The ethanol and amino groups increase polarity and potential for hydrogen bonding.[4] |

| Stability | Stable under recommended storage conditions. May be sensitive to light and air. | Pyridine derivatives can be hygroscopic and sensitive to oxidation.[5] |

Hazard Identification and GHS Classification (Inferred)

Table 2: Inferred GHS Classification

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3/4 | 💀 | Danger/Warning | H301: Toxic if swallowed / H302: Harmful if swallowed[6] |

| Acute Toxicity, Dermal | Category 3/4 | 💀 | Danger/Warning | H311: Toxic in contact with skin / H312: Harmful in contact with skin[8] |

| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation[6] |

| Serious Eye Damage/Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation[6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation[6] |

This inferred classification underscores the need for stringent safety measures.

Toxicological Profile: An Evidence-Based Assessment

The primary toxicological concern with aminopyridines is their effect on the nervous system.[1] They are known to be readily absorbed through the skin and gastrointestinal tract.[1]

-

Acute Effects: Exposure can lead to symptoms such as dizziness, headache, nausea, and respiratory irritation.[4] Ingestion can be particularly dangerous.[5]

-

Dermal and Ocular Effects: Direct contact is expected to cause skin and serious eye irritation.[8][9] Prolonged contact may lead to more severe local effects.

-

Inhalation: While likely a solid, any dust or aerosol generated can cause respiratory tract irritation.

-

Chronic Effects: There is a lack of data on the chronic effects of this specific compound. However, due to the pyridine moiety, potential effects on the liver, kidneys, and central nervous system should be considered with repeated exposure.[9]

Core Directive: Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with this compound.

Engineering Controls: The First Line of Defense

All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[10]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The selection of appropriate PPE is critical. The following diagram outlines the decision-making process for PPE selection.

Caption: PPE selection workflow for handling this compound.

Step-by-Step PPE Protocol:

-

Gloves: Wear nitrile or neoprene gloves.[5] Latex gloves are not recommended.[5] Always double-glove if there is a high risk of exposure.

-

Eye Protection: Chemical splash goggles are mandatory.[4]

-

Lab Coat: A fully buttoned lab coat should be worn to protect against skin contact.[9]

-

Face Shield: Use a face shield in addition to goggles when there is a significant risk of splashing.[11]

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10]

-

Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.[8][9]

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is crucial in the event of an exposure or spill.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][12]

-

Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing.[5][12] Seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[8]

Spill Response Protocol

The following workflow should be initiated in the event of a spill.

Caption: Step-by-step spill response workflow.

Detailed Spill Cleanup Steps:

-

Evacuate and Alert: Immediately evacuate the spill area and inform your supervisor and colleagues.

-

Don PPE: Wear appropriate PPE, including respiratory protection if the spill is large or generates dust.[9]

-

Contain: For solid spills, carefully sweep up the material. For liquid spills, use an inert absorbent material like sand or vermiculite to contain it.[4] Do not use combustible materials.

-

Collect: Place the contained material into a clearly labeled, sealed container for hazardous waste disposal.[10]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.

Firefighting Measures

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[13]

-

Hazards: Combustion may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[13]

-